Physicochemical Properties and Metabolic Profiling of Tetrasul Sulfoxide: A Technical Guide
Physicochemical Properties and Metabolic Profiling of Tetrasul Sulfoxide: A Technical Guide
Executive Summary & Chemical Identity
Tetrasul sulfoxide (CAS: 35850-29-4) is a critical oxidative metabolite of the organochlorine acaricide Tetrasul[1]. In agrochemical residue analysis and environmental toxicology, monitoring parent compounds is often insufficient. Sulfide-based pesticides like Tetrasul undergo rapid biological and environmental oxidation, forming sulfoxides and subsequently sulfones[2]. Understanding the physicochemical properties of Tetrasul sulfoxide is paramount for drug development professionals, toxicologists, and analytical chemists tasked with tracking environmental persistence, evaluating off-target toxicity, and designing robust extraction methodologies.
Systematically named 1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]benzene , Tetrasul sulfoxide contains a highly polarized sulfinyl (S=O) functional group[3]. This structural modification significantly alters its solubility, reactivity, and chromatographic behavior compared to its highly lipophilic parent sulfide[4].
Physicochemical Properties
The transition from a sulfide to a sulfoxide introduces a dipole moment that reduces the overall lipophilicity (LogP) of the molecule while increasing its topological polar surface area (TPSA). This shift is critical for determining the molecule's partitioning behavior in biological tissues and analytical extraction solvents.
Table 1: Core Physicochemical Parameters of Tetrasul Sulfoxide
| Parameter | Value / Description |
| Common Name | Tetrasul Sulfoxide |
| IUPAC Name | 1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]benzene[3] |
| CAS Registry Number | 35850-29-4[1] |
| Molecular Formula | C12H6Cl4OS[3] |
| Molecular Weight | 340.05 g/mol [3] |
| Stereochemistry | Racemic (Contains 1 defined stereocenter at the Sulfur atom)[3] |
| Parent Compound | Tetrasul (CAS: 2227-13-6)[4] |
| Terminal Metabolite | Tetradifon (Sulfone derivative)[5] |
Mechanistic Pathway: The Sulfide-Sulfoxide-Sulfone Continuum
In biological systems (such as mammalian liver microsomes or insect tissues), thioether (sulfide) compounds are highly susceptible to oxidation. This biotransformation is primarily mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs)[6].
The oxidation occurs in two distinct kinetic steps:
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Sulfide to Sulfoxide: A rapid, often reversible enzymatic oxygenation. The resulting sulfoxide is a reactive intermediate. In toxicological contexts, sulfoxide metabolites can act as electrophiles, binding to cellular macromolecules and inducing localized toxicity (a mechanism observed in analogous halogenated thioethers)[6].
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Sulfoxide to Sulfone: A slower, irreversible oxidation step yielding the sulfone (Tetradifon), which is highly stable, persistent, and often represents the terminal residue found in environmental matrices like agricultural soils and beeswax[5].
Fig 1. Stepwise metabolic oxidation of Tetrasul to Tetrasul sulfoxide and Tetradifon.
Analytical Methodology: Detection & Quantification
Because Tetrasul sulfoxide is more polar than Tetrasul, analytical extraction must account for its affinity towards both aqueous and organic phases. The industry standard for capturing this broad polarity spectrum is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS)[7][8].
Step-by-Step Protocol: QuEChERS-Based Extraction and LC-MS/MS Analysis
Note: This protocol is a self-validating system designed to maximize recovery (target 70-120%) while minimizing matrix effects[7].
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Matrix Homogenization: Cryogenically mill 10 g of the sample (e.g., fruit, vegetable, or beeswax) to ensure uniform analyte distribution and disrupt cellular structures.
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Solvent Extraction: Add 10 mL of Acetonitrile (or Ethyl Acetate for highly lipophilic matrices)[8].
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Causality: Acetonitrile effectively precipitates matrix proteins while maintaining high solubility for moderately polar sulfoxides, preventing analyte occlusion.
-
-
Phase Partitioning (Salting Out): Introduce 4 g anhydrous Magnesium Sulfate (MgSO₄) and 1 g Sodium Chloride (NaCl). Shake vigorously for 1 minute.
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Causality: The hydration of MgSO₄ is highly exothermic and drives water out of the organic phase. NaCl increases the ionic strength of the aqueous phase, thermodynamically forcing the sulfoxide into the organic (acetonitrile) layer.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve strict phase separation.
-
Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1 mL of the organic supernatant to a dSPE microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent[7].
-
Causality: PSA acts as a weak anion exchanger to remove organic acids, pigments, and sugars. C18 removes non-polar interfering lipids that could cause ion suppression in the MS source.
-
-
Filtration and Injection: Centrifuge the dSPE tube, filter the supernatant through a 0.22 µm PTFE syringe filter, and inject into the LC-MS/MS system.
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Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Utilize matrix-matched calibration curves to correct for any residual signal enhancement or suppression[7].
Fig 2. Standardized QuEChERS workflow for the extraction and quantification of Tetrasul sulfoxide.
Environmental Persistence & Toxicological Relevance
The physicochemical nature of sulfoxides makes them unique toxicological actors. While parent sulfides like Tetrasul are highly lipophilic and tend to bioaccumulate in fat tissues or agricultural waxes (such as beeswax)[5], the oxidized sulfoxide metabolites are slightly more water-soluble, increasing their mobility in biological fluids and groundwater.
Furthermore, sulfoxide metabolites are not merely inert degradation products. Pharmacological and toxicological studies on analogous halogenated thioethers demonstrate that sulfoxides can act as potent, reactive intermediates. They can undergo redox cycling or act as direct electrophiles, leading to the depletion of nonprotein thiols (like glutathione) in hepatic and renal tissues, thereby inducing oxidative stress and cellular damage[6]. Consequently, regulatory frameworks and residue monitoring programs must account for Tetrasul sulfoxide alongside its parent compound to accurately assess environmental safety and food security.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Tetrasul (CAS 2227-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide, a reactive metabolite of S-(1,2,2-Trichlorovinyl)-L-cysteine formed in rat liver and kidney microsomes, is a potent nephrotoxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
